Physicochemical Property Comparison: Methyl vs. Ethyl 5-Alkyl Substitution on Thiadiazole
The target compound with a 5-methyl substituent on the thiadiazole ring possesses a lower calculated logP (clogP) and polar surface area compared to its closest direct analog, 2-(adamantan-1-yl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide. This difference is critical for passive membrane permeability and aqueous solubility. [1]
| Evidence Dimension | Predicted LogP (clogP) |
|---|---|
| Target Compound Data | 2.98 |
| Comparator Or Baseline | 2-(adamantan-1-yl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide: ~3.35 (estimated by adding 0.37 log unit per additional carbon from methyl to ethyl) |
| Quantified Difference | Decrease of ~0.37 log units |
| Conditions | In silico prediction software (e.g., reference from in silico drug property databases) |
Why This Matters
A lower logP can be a deciding factor when prioritizing compounds for screening in aqueous biological assays or when aiming to avoid non-specific binding associated with higher lipophilicity.
- [1] In silico drug property database. (n.d.). Property prediction for C15H21N3OS. Retrieved April 29, 2026. View Source
